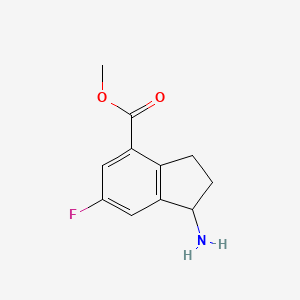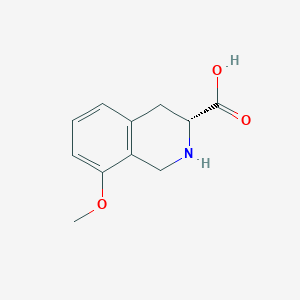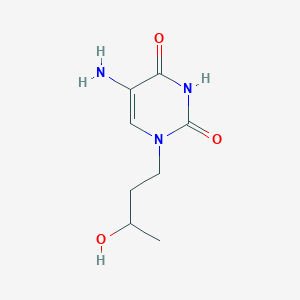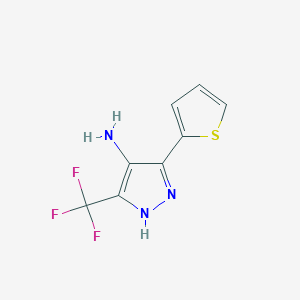
5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a thiophene ring and a pyrazole ring, both of which are important structures in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid with hydrazine to form a hydrazide intermediate. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-(Trifluoromethyl)thiophen-2-yl)ethanol
- (5-(Trifluoromethyl)thiophen-2-yl)methanamine
Uniqueness
5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the combination of the thiophene and pyrazole rings, along with the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, which are not commonly found in other similar compounds.
Eigenschaften
Molekularformel |
C8H6F3N3S |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)7-5(12)6(13-14-7)4-2-1-3-15-4/h1-3H,12H2,(H,13,14) |
InChI-Schlüssel |
CBVRXROJEZYFTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NNC(=C2N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


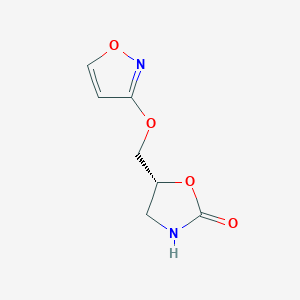

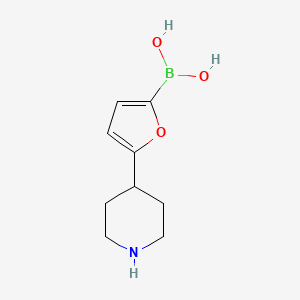
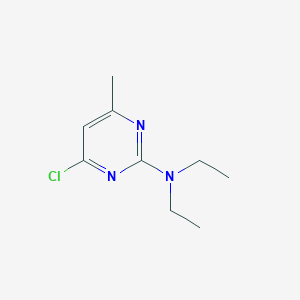
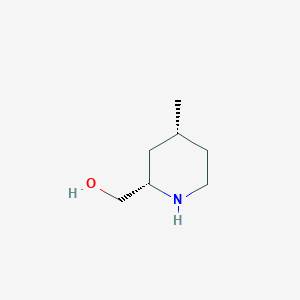
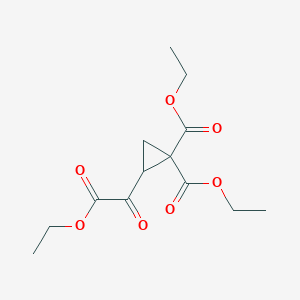
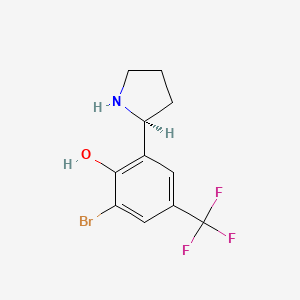
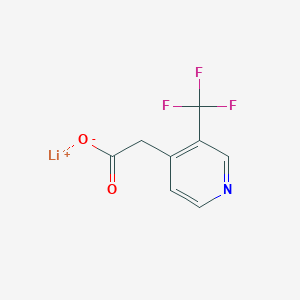
![Spiro[2.6]nonan-4-ylmethanamine](/img/structure/B13344678.png)
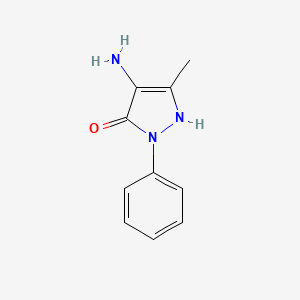
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone](/img/structure/B13344690.png)
